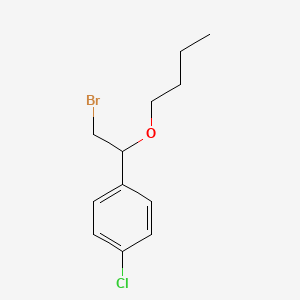

1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene

Description

1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromobutoxyethyl group and a chlorine atom

Properties

Molecular Formula |

C12H16BrClO |

|---|---|

Molecular Weight |

291.61 g/mol |

IUPAC Name |

1-(2-bromo-1-butoxyethyl)-4-chlorobenzene |

InChI |

InChI=1S/C12H16BrClO/c1-2-3-8-15-12(9-13)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3 |

InChI Key |

BSVYECOACHJGCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(CBr)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl alcohol with 1-bromo-2-butoxyethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The butoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dehalogenated hydrocarbons.

Scientific Research Applications

1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Employed in the development of novel polymers and materials with specific properties.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

Biological Studies: Used in studies related to enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromobutoxyethyl group can act as a binding moiety, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Bromo-1-butoxyethyl)-4-cyclopentylbenzene

- 1-(2-Bromo-1-butoxyethyl)-4-octylbenzene

- 1-(2-Bromo-1-butoxyethyl)-4-methylbenzene

Uniqueness

1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which can participate in various chemical reactions and interactions. This dual halogenation provides versatility in synthetic applications and potential for diverse biological activities. The butoxyethyl group also adds to its uniqueness by offering a flexible and reactive site for further modifications.

Biological Activity

1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies. The information compiled here is sourced from various research articles, databases, and scientific reports.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrCl |

| Molecular Weight | 251.56 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 (hypothetical) |

Structure

The compound features a bromine atom and a butoxyethyl group attached to a chlorobenzene ring, which contributes to its unique chemical reactivity and biological interactions.

This compound exhibits biological activity primarily through its interactions with various cellular targets. The presence of the halogen atoms (bromine and chlorine) enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively. This compound has been shown to interact with:

- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.

- Receptors : Potential interaction with neurotransmitter receptors has been suggested, influencing signaling pathways.

Toxicity and Safety Profile

Research indicates that this compound may have toxic effects at certain concentrations. The following table summarizes key findings related to its toxicity:

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Acute Toxicity | Moderate lethality in rodents | |

| Chronic Exposure | Potential carcinogenic effects | |

| Environmental Impact | Toxic to aquatic organisms |

Case Study 1: In Vivo Toxicity Assessment

A study conducted on rats exposed to varying concentrations of this compound showed dose-dependent toxicity. The results indicated significant liver damage at higher doses, suggesting the need for caution in handling this compound in industrial applications.

Case Study 2: Environmental Impact Analysis

Research assessing the environmental impact of chlorinated compounds highlighted that this compound poses risks to aquatic ecosystems. Its persistence in water bodies raises concerns regarding bioaccumulation and long-term ecological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Williamson ether synthesis , involving the reaction of 4-chlorophenol derivatives with a brominated butoxyethyl precursor (e.g., 1,2-dibromobutane). Optimization includes:

- Base selection : Use NaH or K₂CO₃ in anhydrous solvents like THF or DMF to deprotonate the phenolic oxygen.

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product .

- Monitoring : Track reaction progress via TLC or GC-MS to identify intermediates and optimize stoichiometry.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Hazard Mitigation : The compound likely carries hazards similar to structurally related brominated aromatics (e.g., H302: harmful if swallowed; H411: toxic to aquatic life) .

- Protocols :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid water contact to prevent hydrolysis.

- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C.

- Dispose of waste via halogenated solvent protocols .

Q. How should researchers approach the purification of this compound to achieve high yields and purity?

- Techniques :

- Liquid-liquid extraction : Separate organic layers using dichloromethane and aqueous NaHCO₃ to remove acidic byproducts.

- Distillation : For volatile impurities, use fractional distillation under reduced pressure.

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal formation.

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL) resolve ambiguities in the molecular structure of this compound?

- Crystallography Workflow :

Grow single crystals via slow evaporation (solvent: chloroform/hexane).

Collect X-ray diffraction data (Mo-Kα radiation, 100K temperature).

Use SHELXL for refinement: Address disorder in the butoxyethyl chain using PART and SUMP instructions.

Validate geometry with PLATON to check for twinning or voids .

- Key Parameters : Refine anisotropic displacement parameters for Br and Cl atoms to resolve electron density ambiguities.

Q. What methodologies are effective in analyzing and reconciling contradictory NMR spectroscopic data for brominated chlorobenzene derivatives?

- NMR Strategies :

- Variable-temperature NMR : Identify rotational isomers in the butoxyethyl chain (e.g., coalescence temperature experiments in DMSO-d₆).

- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding or conformational locking.

- 2D techniques : Use HSQC and HMBC to assign coupling discrepancies between H and C signals .

- Case Study : For split peaks in H NMR, model as a 60:40 rotamer ratio using DFT calculations (e.g., Gaussian 16) .

Q. What computational strategies can predict the reactivity and stability of this compound in synthetic pathways?

- DFT Modeling :

- Calculate bond dissociation energies (BDEs) for C-Br and C-O bonds to predict hydrolysis or elimination pathways.

- Simulate transition states for nucleophilic substitution (SN2) at the brominated carbon.

- MD Simulations :

- Study solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics.

- Predict aggregation behavior using force fields (OPLS-AA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.